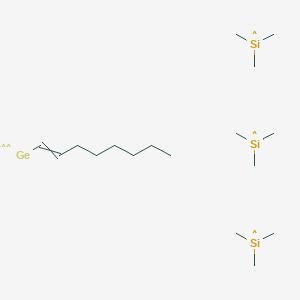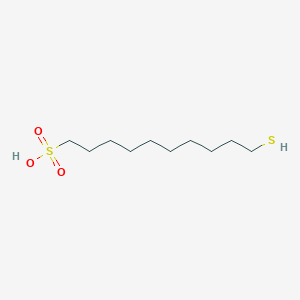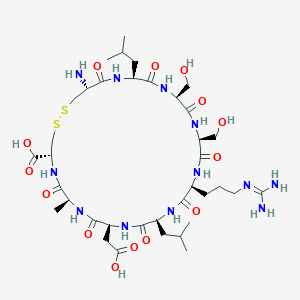
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH is a peptide compound composed of nine amino acids: cysteine, leucine, serine, arginine, aspartic acid, and alanine. This peptide sequence is notable for its potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry. The presence of cysteine residues at both ends of the peptide allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cysteine residues are often protected with trityl (Trt) groups to prevent unwanted side reactions during the synthesis process . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the peptide. After synthesis, the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve selective substitution.
Major Products Formed:
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Scientific Research Applications
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying disulfide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug delivery systems.
Industry: Utilized in the development of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH involves its ability to form stable disulfide bonds, which can enhance its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH analogs: Peptides with similar sequences but different amino acid substitutions.
Disulfide-rich peptides: Other peptides that contain multiple cysteine residues and form disulfide bonds.
Uniqueness: this compound is unique due to its specific sequence and the presence of cysteine residues at both ends, which allows for the formation of intramolecular disulfide bonds. This structural feature can enhance the peptide’s stability and biological activity compared to other similar peptides .
Properties
Molecular Formula |
C37H64N12O14S2 |
|---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(carboxymethyl)-16-[3-(diaminomethylideneamino)propyl]-19,22-bis(hydroxymethyl)-7-methyl-13,25-bis(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C37H64N12O14S2/c1-16(2)9-21-33(59)47-25(13-51)35(61)48-24(12-50)34(60)43-20(7-6-8-41-37(39)40)30(56)45-22(10-17(3)4)32(58)46-23(11-27(52)53)31(57)42-18(5)28(54)49-26(36(62)63)15-65-64-14-19(38)29(55)44-21/h16-26,50-51H,6-15,38H2,1-5H3,(H,42,57)(H,43,60)(H,44,55)(H,45,56)(H,46,58)(H,47,59)(H,48,61)(H,49,54)(H,52,53)(H,62,63)(H4,39,40,41)/t18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
ZXKCAAVCNGFEDM-UBFNLWAXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
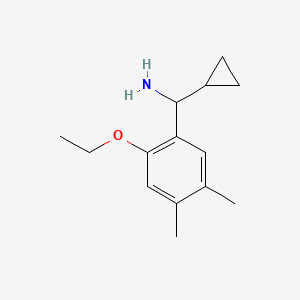
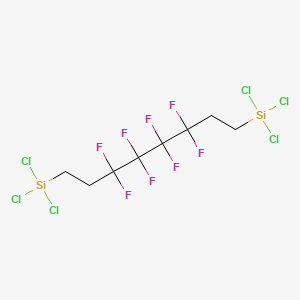
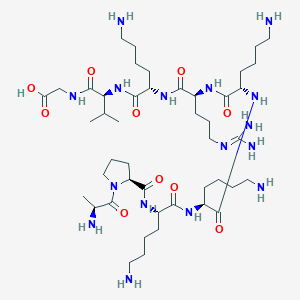

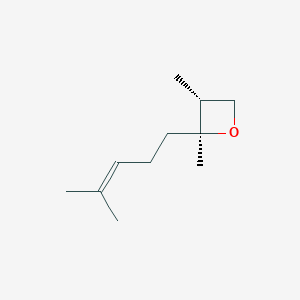
![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
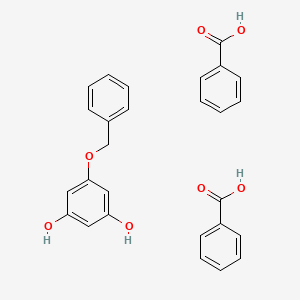
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
